methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate
Overview
Description
Methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbonyl group conjugated with an alkene. This compound features a furan ring, a nitrophenyl group, and an ester functional group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate typically involves the following steps:
Formation of the Enone Backbone: The enone backbone can be synthesized through a Claisen-Schmidt condensation reaction between furan-2-carbaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide.
Esterification: The resulting product is then esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted enones or esters.
Scientific Research Applications
Methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate: An isomer with different spatial arrangement.
Ethyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate: An analog with an ethyl ester group instead of a methyl ester.
Methyl (Z)-2-(thiophene-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
Methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate is unique due to its specific combination of functional groups and spatial arrangement, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6/c1-22-15(19)12(16-14(18)13-3-2-8-23-13)9-10-4-6-11(7-5-10)17(20)21/h2-9H,1H3,(H,16,18)/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOIZRXOACJQIF-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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